

PSMA I&S TFA binding affinity to PSMA

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Compound of Interest

Compound Name: PSMA I&S TFA

Cat. No.: B15623230

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Quantitative Binding Affinity Data

The binding affinity of PSMA I&S, particularly its technetium-99m radiolabeled form ($[^{99m}\text{Tc}]\text{Tc-PSMA-I\&S}$), has been characterized to determine its effectiveness as a PSMA-targeting agent. The key metrics used to quantify this interaction are the half-maximal inhibitory concentration (IC_{50}) and the equilibrium dissociation constant (K^d).

The IC_{50} value represents the concentration of the ligand required to inhibit 50% of the binding of a known radioligand, providing a measure of its binding potency. The K^d value is a direct measure of the affinity between the ligand and its target; a lower K^d value signifies a higher binding affinity.

Data from preclinical evaluations are summarized below.

Ligand	Parameter	Value (nM)	Cell Line	Notes
Re-PSMA-I&S	IC ₅₀	10.5 ± 2.6	LNCaP	Non-radioactive rhenium complex used as a surrogate for ^{99m} Tc. Compared against (¹²⁵ I-BA)KuE radioligand.[1]
[^{99m} Tc]Tc-PSMA-I&S	K ^d	3.84 ± 0.44	CHO-K1-PSMA	Determined via saturation binding experiments on PSMA-transfected cells. [2]

Note: The original publications should be consulted for full experimental context.

Experimental Protocols

The determination of the binding affinity of PSMA I&S involves specific in vitro cell-based assays. The most common methods are competitive binding assays to determine IC₅₀ and saturation binding assays to determine K^d.

Competitive Binding Assay for IC₅₀ Determination

This assay measures the ability of a non-radiolabeled ligand (the "competitor," e.g., Re-PSMA-I&S) to compete with a known radioligand for binding to the PSMA receptor on cancer cells.

Objective: To determine the concentration of Re-PSMA-I&S required to displace 50% of the specific binding of a PSMA-specific radioligand, (¹²⁵I-BA)KuE.[1]

Materials:

- Cell Line: LNCaP human prostate cancer cells, which endogenously express high levels of PSMA.
- Radioligand: (^{125}I -BA)KuE, a well-characterized radioiodinated PSMA inhibitor.[1]
- Competitor: Re-PSMA-I&S (as a surrogate for the $^{99\text{m}}\text{Tc}$ complex).
- Equipment: 24-well cell culture plates, incubator, gamma counter.

Methodology:

- Cell Culture: LNCaP cells are seeded in 24-well plates at a density of approximately 150,000 cells per well and cultured for one day before the experiment.[1]
- Assay Preparation: The culture medium is removed, and cells are washed with a binding buffer.
- Competition Reaction: Cells are incubated with a constant concentration of the radioligand ((^{125}I -BA)KuE) and varying concentrations of the competitor ligand (Re-PSMA-I&S).
- Incubation: The incubation is carried out at a specified temperature (e.g., 4°C) for a set duration to reach binding equilibrium.
- Washing: After incubation, the unbound ligands are removed by washing the cells with cold buffer.
- Cell Lysis and Counting: The cells are lysed, and the radioactivity associated with the cells in each well is measured using a gamma counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC_{50} value.

Saturation Binding Assay for K^d Determination

This assay is used to determine the equilibrium dissociation constant (K^d) and the maximum number of binding sites (B_{max}) by incubating cells with increasing concentrations of a radiolabeled ligand, such as [$^{99\text{m}}\text{Tc}$]Tc-PSMA-I&S.

Objective: To characterize the affinity (K^d) and density (B_{max}) of PSMA receptors for [^{99m}Tc]Tc-PSMA-I&S on PSMA-expressing cells.[2]

Materials:

- Cell Line: CHO-K1 cells stably transfected to express PSMA (CHO-K1-PSMA).[2]
- Radioligand: [^{99m}Tc]Tc-PSMA-I&S.
- Blocking Agent: An excess of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA) to determine non-specific binding.[1][3]
- Equipment: Cell culture plates, incubator, gamma counter.

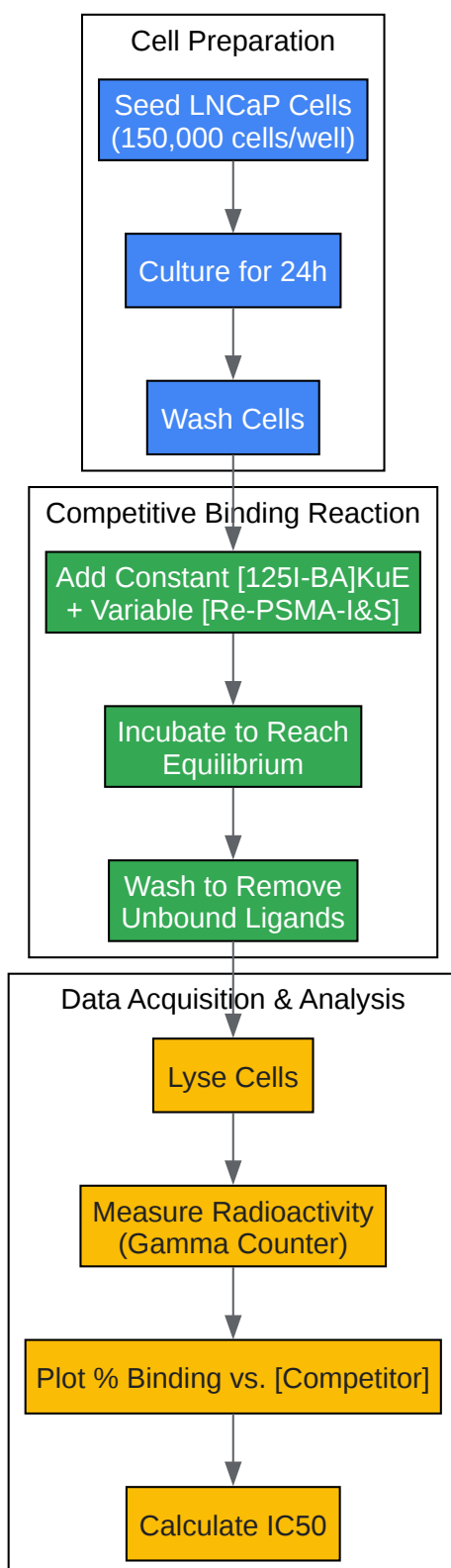
Methodology:

- Cell Seeding: CHO-K1-PSMA cells are seeded in culture plates and grown to an appropriate confluency.
- Incubation: Cells are incubated with increasing concentrations of [^{99m}Tc]Tc-PSMA-I&S. A parallel set of wells is co-incubated with an excess of a blocking agent to measure non-specific binding.
- Equilibrium: The incubation is performed at 4°C for 2 hours to allow the binding to reach equilibrium.[2]
- Washing: Unbound radioligand is removed by washing the cells with a cold buffer.
- Quantification: The amount of bound radioactivity in each well is determined using a gamma counter.
- Data Analysis:
 - Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration.
 - The specific binding data are then plotted against the concentration of the radioligand.

- A non-linear regression analysis (e.g., one-site binding model) is applied to the saturation curve to calculate the K^d and B_{max} values.[2]

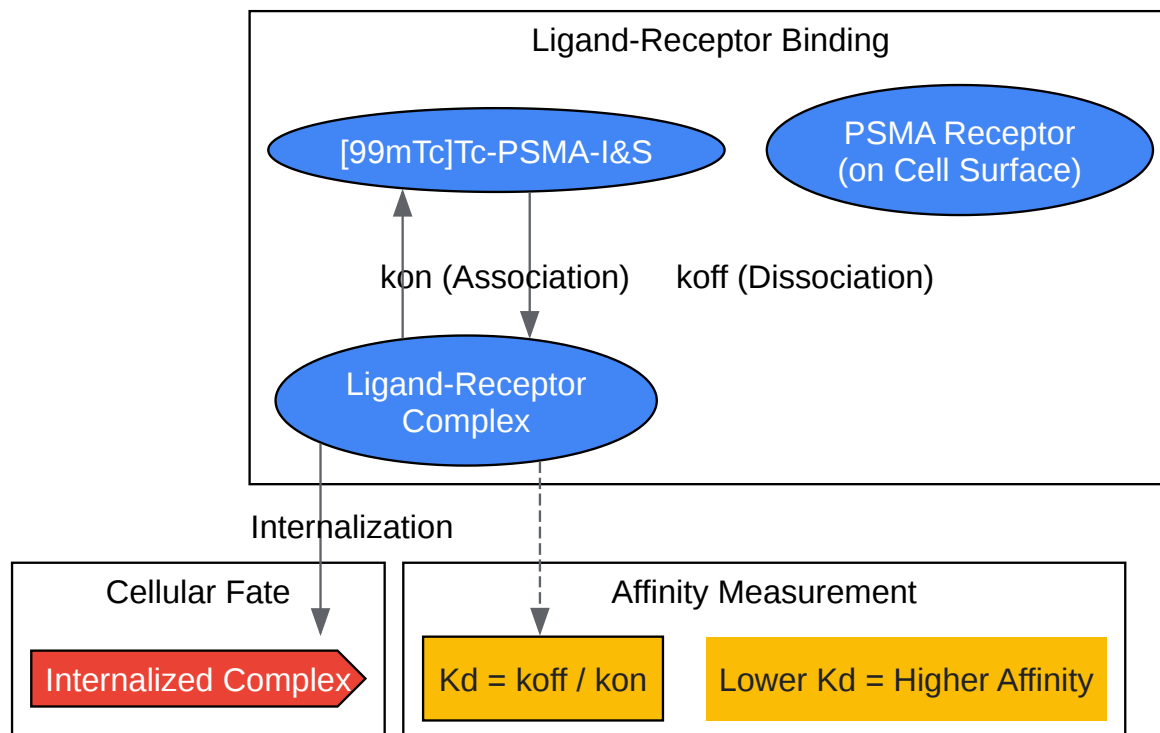
Visualized Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the ligand-receptor interaction logic.



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Caption: Workflow for IC₅₀ Determination of PSMA I&S.



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Caption: Logical relationship of PSMA I&S binding and affinity.

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